
Bornylcyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bornylcyclohexanol, also known as (1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol, is an organic compound with the molecular formula C16H28O. It is a secondary alcohol derived from cyclohexane and is characterized by its unique bicyclic structure. This compound is often used in the fragrance industry due to its pleasant aroma, which is reminiscent of sandalwood.
准备方法
Synthetic Routes and Reaction Conditions: Bornylcyclohexanol can be synthesized through several methods. One common approach involves the reaction of camphene with guaiacol, followed by reduction. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of camphene in the presence of a suitable solvent. The process involves high pressure and temperature to facilitate the reaction and achieve optimal conversion rates.
化学反应分析
Types of Reactions: Bornylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学研究应用
Bornylcyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry due to its sandalwood-like aroma, making it a valuable ingredient in perfumes and cosmetics.
作用机制
The mechanism of action of bornylcyclohexanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, in biological systems, it may interact with enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
相似化合物的比较
Isobornyl cyclohexanol: Used primarily as a fragrance due to its sandalwood-like aroma.
α-Santalol: A major component of sandalwood oil, known for its pleasant fragrance and potential therapeutic properties.
β-Santalol: Another component of sandalwood oil with similar properties to α-santalol.
Bornylcyclohexanol stands out due to its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
68877-29-2 |
|---|---|
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC 名称 |
1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)12-7-10-15(14,3)13(11-12)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3 |
InChI 键 |
ZCYKVYLQRHEGPH-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C1(C2)C)C3CCC(CC3)O)C |
规范 SMILES |
CC1(C2CCC1(C(C2)C3(CCCCC3)O)C)C |
Key on ui other cas no. |
68877-29-2 |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



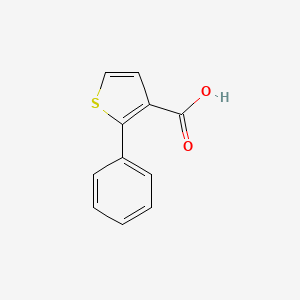

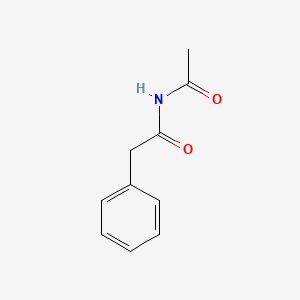

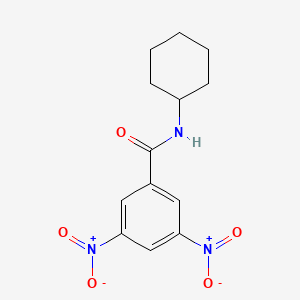
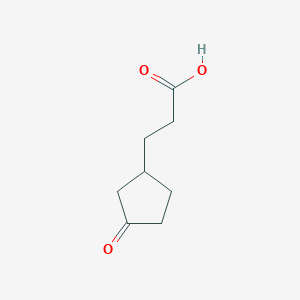
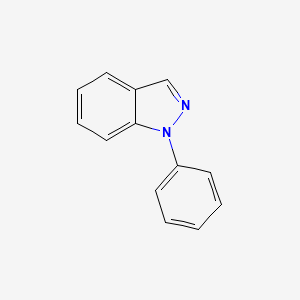

![1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B1606372.png)
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1606375.png)
![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1606376.png)
![6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B1606377.png)

